Axl-IN-3 -

Axl-IN-3

Catalog Number: EVT-15278033
CAS Number:
Molecular Formula: C24H25ClN6O2
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Axl-IN-3 is synthesized through organic chemistry methods aimed at creating small-molecule inhibitors. It falls under the classification of small-molecule drugs designed to inhibit receptor tyrosine kinases. These compounds are crucial in drug discovery for cancer treatment due to their ability to interfere with signaling pathways that promote tumor growth and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Axl-IN-3 involves several steps:

  1. Core Structure Formation: The initial step typically involves the construction of a pyrimidine core structure, which serves as the backbone for further modifications.
  2. Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation or acylation to enhance the compound's inhibitory potency against the Axl receptor.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological evaluation .

The synthesis process may also involve optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of Axl-IN-3 can be characterized by its specific functional groups attached to the pyrimidine core. The compound typically exhibits a three-dimensional conformation that allows it to fit into the active site of the Axl kinase domain effectively.

Key structural features include:

  • Pyrimidine Core: Serves as the central scaffold.
  • Substituents: Various substituents that enhance binding affinity and specificity towards Axl.

Data from crystallographic studies may provide insights into the precise arrangement of atoms within the molecule, revealing how it interacts with the target receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Axl-IN-3 can undergo several types of chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide.
  2. Reduction: This process involves adding hydrogen or removing oxygen, typically employing reducing agents such as sodium borohydride.
  3. Substitution: Functional groups can be replaced or modified through nucleophilic or electrophilic substitution reactions.

These reactions are critical for modifying Axl-IN-3 to improve its pharmacological properties or to create derivatives with enhanced activity against Axl.

Mechanism of Action

Process and Data

The mechanism of action for Axl-IN-3 primarily involves:

  1. Binding to the Kinase Domain: Axl-IN-3 binds specifically to the intracellular kinase domain of the Axl receptor, preventing its activation by Gas6.
  2. Inhibition of Autophosphorylation: By blocking ligand binding, Axl-IN-3 inhibits autophosphorylation, a necessary step for receptor activation.
  3. Blocking Downstream Signaling Pathways: This inhibition disrupts critical signaling pathways such as PI3K/AKT and MAPK/ERK, which are essential for cell survival and proliferation.

Research indicates that effective inhibition can lead to reduced tumor growth in cancer models where Axl is overexpressed .

Physical and Chemical Properties Analysis

Properties and Relevant Data

Axl-IN-3 exhibits various physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small-molecule drugs (around 300-500 g/mol).
  • Solubility: Solubility in organic solvents may vary based on substituents; generally aimed at ensuring bioavailability.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

Analyses such as melting point determination, spectroscopic methods (NMR, IR), and mass spectrometry are employed to characterize these properties accurately .

Applications

Scientific Uses

Axl-IN-3 has significant applications in scientific research:

  1. Cancer Research: As an inhibitor of the Axl receptor tyrosine kinase, it is being studied for its potential to treat various cancers where Axl is implicated in tumor progression.
  2. Drug Development: It serves as a lead compound in drug discovery efforts aimed at developing targeted therapies that can selectively inhibit aberrant signaling pathways involved in cancer and other diseases.
  3. Biological Studies: Researchers utilize Axl-IN-3 in studies aimed at understanding the role of Axl in cellular signaling and its implications in pathology .
Introduction to AXL Receptor Tyrosine Kinase and Its Oncogenic Role

AXL Signaling in Tumorigenesis and Metastatic Cascades

AXL signaling orchestrates multiple pro-tumorigenic processes that drive cancer initiation, progression, and dissemination. Key mechanisms include:

  • Cell Survival and Proliferation: Activated AXL stimulates PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways [1] [5] [8]. This signaling network upregulates anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, survivin) while suppressing pro-apoptotic factors (BAD, caspase-3) [5] [8]. Consequently, cancer cells gain enhanced survival capacity and proliferative advantage. In NSCLC models, siRNA-mediated AXL knockdown significantly reduces tumor cell proliferation in vitro and in xenografts by suppressing AKT and ERK activation [10].

  • Epithelial-to-Mesenchymal Transition (EMT) and Metastasis: AXL is a master regulator of EMT, a critical process in metastatic dissemination [2] [5] [8]. AXL signaling downregulates epithelial markers (E-cadherin) and upregulates mesenchymal markers (vimentin, N-cadherin, fibronectin) [6] [10]. This reprogramming enhances cell motility and invasiveness. Crucially, AXL directly increases expression of EMT transcription factors (Slug, Twist, Zeb1) [1] [8]. In metastatic ovarian cancer models, AXL expression is significantly higher in metastatic lesions than primary tumors, and genetic AXL inhibition prevents metastatic initiation by reducing invasion and matrix metalloproteinase (MMP) activity [2].

  • Therapeutic Resistance: AXL drives resistance to conventional chemotherapy, targeted therapies (e.g., EGFR TKIs), radiotherapy, and immunotherapy [5] [6] [8]. Mechanisms include:

  • Enhanced DNA damage repair.
  • Activation of compensatory survival pathways.
  • Promotion of cancer stem cell (CSC) phenotypes.
  • Induction of an immunosuppressive tumor microenvironment (TME) via upregulation of PD-L1, secretion of immunosuppressive cytokines, and recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) [5] [6].In EGFR-mutant NSCLC with acquired erlotinib resistance, AXL overexpression and EMT activation are common; AXL inhibition restores drug sensitivity [6] [10].

  • Angiogenesis: AXL is expressed on endothelial cells and promotes vascular endothelial growth factor (VEGF)-independent angiogenesis, supporting tumor growth and metastatic niche formation [5] [6].

Table 1: AXL-Driven Oncogenic Processes Across Cancer Types

Cancer TypeKey AXL-Driven ProcessesClinical Correlation
Non-Small Cell Lung Cancer (NSCLC)Proliferation (PI3K/AKT, ERK), EMT, Resistance to EGFR TKIsOverexpression in 33-93% of tumors; poor prognosis [10]
Ovarian CancerMetastasis initiation, Invasion, MMP activityPrimarily expressed in metastases and advanced-stage tumors [2]
Pancreatic Ductal Adenocarcinoma (PDA)EMT, Immune suppression, Chemoresistance (gemcitabine)Active in ~70% of cases; adverse prognosis [4] [6]
Breast Cancer (especially TNBC)Metastasis, Stemness maintenance, Immune evasionHigher in metastatic nodules; correlates with poor survival [1] [8]
Acute Myeloid Leukemia (AML)Survival, Proliferation, FLT3 inhibitor resistanceOverexpressed; targeted by gilteritinib (dual FLT3/AXL inhibitor) [1] [6]

Rationale for Targeting AXL in Cancer Therapy

The compelling rationale for targeting AXL in cancer therapy stems from its multifaceted role in tumor progression and treatment failure:

  • Frequent Overexpression in Aggressive Malignancies: AXL is overexpressed across diverse solid tumors (lung, breast, ovarian, pancreatic, prostate, renal, melanoma) and hematological cancers (AML, CLL) [1] [5] [10]. Its expression often correlates with advanced disease stage, metastatic burden, and poor clinical outcomes [2] [10]. For instance, high AXL mRNA levels predict shorter disease-free survival in NSCLC patients [10].

  • Central Role in Therapy Resistance: AXL activation serves as a common escape mechanism following various anticancer treatments. It mediates:

  • Chemotherapy resistance: AXL confers resistance to cytotoxic agents (e.g., docetaxel in prostate cancer, gemcitabine in pancreatic cancer) [4] [6] [8].
  • Targeted therapy resistance: AXL activation drives resistance to EGFR inhibitors in NSCLC, HER2-targeted therapies in breast cancer, and BRAF/MEK inhibitors in melanoma [6] [8] [10].
  • Immunotherapy resistance: AXL signaling contributes to an immunosuppressive TME characterized by decreased MHC-I expression, increased PD-L1, and impaired T-cell infiltration, leading to resistance to immune checkpoint inhibitors (ICIs) [5] [6]. Pre-treatment AXL upregulation predicts innate resistance to anti-PD-1 therapy in melanoma [6].

  • Modulation of the Tumor Microenvironment (TME): Beyond tumor cells, AXL is expressed on stromal and immune cells within the TME. Tumor-associated macrophages (TAMs), dendritic cells, and MDSCs express AXL, which dampens their immunostimulatory functions and promotes immunosuppressive cytokine secretion [4] [5] [6]. AXL inhibition with agents like BGB324 reprograms the TME toward immune activation, enhancing the efficacy of immunotherapies and chemotherapies [4] [6].

Emergence of Small-Molecule AXL Inhibitors in Precision Oncology

The development of AXL-targeted therapies represents a significant advancement in precision oncology, aiming to disrupt oncogenic signaling and overcome therapeutic resistance. Several classes of inhibitors exist:

  • Type I Multi-Kinase Inhibitors: These ATP-competitive inhibitors (e.g., cabozantinib, bosutinib, foretinib) target AXL alongside VEGFR2, MET, and other kinases [7] [9]. While clinically approved for some indications (e.g., cabozantinib in renal cell carcinoma), their multi-target nature increases off-target toxicity risks and complicates the attribution of clinical effects specifically to AXL inhibition.

  • Selective Type II Inhibitors: Designed for enhanced specificity, these inhibitors bind the inactive DFG-out conformation of AXL's kinase domain. Bemcentinib (BGB324/R428) is the most clinically advanced selective AXL inhibitor, demonstrating promising activity in phase II trials for AML, NSCLC, melanoma, and triple-negative breast cancer (TNBC), particularly in combination with chemotherapy or ICIs [1] [6] [9]. It effectively blocks GAS6-induced AXL phosphorylation, reverses EMT, and enhances antitumor immunity [4] [6].

  • Axl-IN-3: A Potent and Selective Investigational Agent: Axl-IN-3 exemplifies the next generation of highly selective AXL inhibitors. Preclinical studies characterize it as a potent ATP-competitive inhibitor with high specificity for AXL over other TAM family members (TYRO3, MER) and broader kinomes [7]. Key features include:

  • Mechanism of Action: Directly competes with ATP for binding within the kinase domain, preventing AXL autophosphorylation and subsequent activation of downstream PI3K/AKT and MAPK/ERK pathways [7].
  • Efficacy: Demonstrates potent antiproliferative, anti-invasive, and antimetastatic effects in preclinical models of NSCLC, pancreatic cancer, and breast cancer [4] [7] [10]. In pancreatic cancer models, Axl-IN-3 analogs (like BGB324) combined with gemcitabine significantly reduce tumor growth and metastasis by promoting epithelial differentiation and altering the immune landscape [4].
  • Overcoming Resistance: Axl-IN-3 reverses resistance to EGFR TKIs in NSCLC and chemoresistance in pancreatic cancer models by suppressing AXL-driven EMT and survival pathways [7] [10].
  • Synergy with Immunotherapy: Similar selective AXL inhibitors remodel the TME by reducing immunosuppressive cell populations (TAMs, MDSCs) and enhancing T-cell activity, suggesting Axl-IN-3 holds potential for combination with ICIs [4] [6].

Table 2: Select AXL Inhibitors in Clinical Development

InhibitorType/Target ProfileKey Clinical CombinationsDevelopment Phase (Selected Indications)
Bemcentinib (BGB324)Selective AXL inhibitor+ Pembrolizumab (ICI) + Dabrafenib/Trametinib + Chemotherapy (docetaxel, gemcitabine/nab-paclitaxel) + ErlotinibPhase II (NSCLC, AML, Melanoma, TNBC) [6] [9]
GilteritinibDual FLT3/AXL inhibitor± Chemotherapy (cytarabine)Approved (Relapsed/Refractory AML) [1] [6]
SitravatinibMulti-TKI (AXL, MER, VEGFR2, KIT, MET)+ Nivolumab (ICI)Phase III (NSCLC) Phase II (Renal, Urothelial) [6]
TP-0903 (Dubermatinib)AXL, VEGFR2, other kinasesMonotherapyPhase I (Solid tumors) [6] [7]
Axl-IN-3Highly Selective AXL inhibitorPreclinical: + Gemcitabine (Pancreatic) + Osimertinib (NSCLC)Investigational Preclinical [4] [7] [10]

Properties

Product Name

Axl-IN-3

IUPAC Name

6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1

InChI Key

HXMXYFUYRVGKEH-MRXNPFEDSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl

Isomeric SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.